molecular formula C12H18O2S B8372809 4-Heptylthiophene-2-carboxylic acid

4-Heptylthiophene-2-carboxylic acid

Cat. No.: B8372809
M. Wt: 226.34 g/mol
InChI Key: CIVDWUDFHJXGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Heptylthiophene-2-carboxylic acid is a thiophene derivative characterized by a heptyl alkyl chain at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. These features likely enhance solubility in organic solvents and modulate reactivity in polymerization or coordination chemistry applications .

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

4-heptylthiophene-2-carboxylic acid

InChI

InChI=1S/C12H18O2S/c1-2-3-4-5-6-7-10-8-11(12(13)14)15-9-10/h8-9H,2-7H2,1H3,(H,13,14)

InChI Key

CIVDWUDFHJXGNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CSC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Heptylthiophene-2-carboxylic acid (hypothetical data inferred from analogs) with structurally related thiophene derivatives and aromatic carboxylic acids from the evidence:

Compound Molecular Formula Substituents Key Properties/Applications References
This compound C₁₂H₁₈O₂S Heptyl (-C₇H₁₅), -COOH Likely used in organic electronics (e.g., conductive polymers), surfactants, or ligand design. Inferred
Thiophene-2-carboxylic acid C₅H₄O₂S -COOH Laboratory reagent; precursor for pharmaceuticals and agrochemicals.
4-Hydroxythiophene-2-carboxylic acid C₅H₄O₃S -OH, -COOH Enhanced polarity due to hydroxyl group; potential use in coordination chemistry or biosensors.
4-Ethynylthiophene-2-carboxylic acid C₇H₄O₂S Ethynyl (-C≡CH), -COOH Rigid structure for click chemistry; applications in optoelectronic materials.
4-Biphenylcarboxylic Acid C₁₃H₁₀O₂ Biphenyl, -COOH Industrial use in liquid crystals, dyes, and pharmaceuticals.

Key Differences:

In contrast, 4-hydroxythiophene-2-carboxylic acid exhibits higher water solubility due to its hydroxyl group .

Electronic Effects :

  • The electron-withdrawing -COOH group in all thiophene derivatives lowers the HOMO energy, enhancing oxidative stability.
  • The ethynyl group in 4-ethynylthiophene-2-carboxylic acid introduces conjugation pathways, favoring charge transport in organic semiconductors .

Applications :

  • 4-Biphenylcarboxylic acid (CAS: 92-92-2) is widely used in industrial settings for synthesizing liquid crystals, contrasting with thiophene derivatives, which are more niche in organic electronics .

Research Findings and Limitations

  • Synthetic Challenges: Substituted thiophene carboxylic acids often require regioselective functionalization. For example, the synthesis of N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) () involves multi-step protocols, suggesting similar complexity for the heptyl-substituted analog.
  • Safety Data : While thiophene-2-carboxylic acid and 4-biphenylcarboxylic acid have established safety profiles (e.g., skin/eye irritation risks), the heptyl derivative’s toxicity remains uncharacterized in the provided evidence .

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